OTS514

Vue d'ensemble

Description

OTS514 est un inhibiteur très puissant de l’enzyme protéine kinase d’origine des cellules T tueuses activées par les lymphokines (TOPK). Ce composé est connu pour ses propriétés anticancéreuses significatives, en particulier pour inhiber la croissance des cellules cancéreuses TOPK-positives. This compound a montré des résultats prometteurs dans les études précliniques, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .

Méthodes De Préparation

La synthèse de l’OTS514 implique plusieurs étapes, commençant par la préparation de la structure centrale, qui est un dérivé de la thiéno[2,3-c]quinolin-4(5H)-one. La voie de synthèse comprend généralement la formation du noyau thiénoquinoline, suivie d’une fonctionnalisation à des positions spécifiques pour introduire les substituants souhaités. Les conditions réactionnelles impliquent souvent l’utilisation de bases fortes, de températures élevées et de solvants spécifiques pour obtenir le produit souhaité avec une pureté élevée .

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec optimisation pour la production à grande échelle. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de synthèse automatisée et de techniques de purification pour garantir une qualité et un rendement constants .

Analyse Des Réactions Chimiques

OTS514 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound, ce qui peut modifier son activité et sa sélectivité.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles ou électrophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme un composé outil pour étudier l’inhibition de TOPK et ses effets sur diverses voies biochimiques.

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de TOPK dans la régulation du cycle cellulaire, l’apoptose et la prolifération des cellules cancéreuses.

Applications De Recherche Scientifique

Scientific Research Applications

The applications of OTS514 span several domains within scientific research:

- Cancer Biology : this compound is utilized to study the role of TOPK in cancer cell proliferation and apoptosis. It has shown efficacy in reducing the viability of cancer cells across multiple types.

- Therapeutic Development : The compound is being explored as a potential therapeutic agent for various cancers, with ongoing studies assessing its effectiveness and safety.

- Molecular Imaging : Fluorescently labeled versions of this compound are being developed for tumor imaging, enhancing intraoperative visualization of tumors.

Oral Squamous Cell Carcinoma

A study demonstrated that this compound significantly suppressed the proliferation of oral squamous carcinoma cells by downregulating E2F target genes. The compound also induced apoptosis, highlighting its potential in developing targeted therapies for oral cancers .

Multiple Myeloma

Research indicated that this compound exhibited potent anti-myeloma effects, inducing cell cycle arrest and apoptosis at nanomolar concentrations. In mouse models, this compound reduced tumor size significantly, confirming its therapeutic potential against multiple myeloma .

Psoriasis Treatment

Recent studies have shown that topical application of this compound can suppress psoriatic lesions by targeting elevated TOPK levels in keratinocytes. This application opens avenues for treating inflammatory skin conditions .

Data Tables

Mécanisme D'action

OTS514 exerce ses effets en inhibant spécifiquement l’activité de TOPK, une kinase impliquée dans la régulation du cycle cellulaire et l’apoptose. En se liant au site actif de TOPK, this compound empêche sa phosphorylation et l’activation subséquente des voies de signalisation en aval. Cette inhibition conduit à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses TOPK-positives. Les cibles moléculaires et les voies impliquées comprennent le facteur de transcription FOXM1, la signalisation AKT et d’autres facteurs de survie .

Comparaison Avec Des Composés Similaires

OTS514 est unique par sa forte puissance et sa sélectivité pour l’inhibition de TOPK. Des composés similaires incluent :

OTS964 : Un autre inhibiteur puissant de TOPK avec des propriétés anticancéreuses similaires.

HI-TOPK-032 : Un inhibiteur de TOPK de première génération avec une puissance inférieure à celle de this compound.

ADA-07 :

Ces composés partagent la caractéristique commune de cibler TOPK, mais diffèrent par leur puissance, leur sélectivité et leurs propriétés pharmacocinétiques. This compound se distingue par sa forte puissance et son efficacité dans les modèles précliniques de cancer .

Activité Biologique

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), which has garnered attention for its significant biological activity against various cancer types, particularly in hematological malignancies like multiple myeloma (MM) and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cell proliferation and apoptosis, and relevant case studies.

TOPK is a serine/threonine kinase involved in cell proliferation, survival, and tumor progression. This compound functions by inhibiting TOPK activity, leading to several downstream effects:

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing progression to the S phase. This was evidenced by studies showing an enriched population of cells with sub-G1 DNA content indicative of apoptosis following treatment with this compound .

- Induction of Apoptosis : The compound significantly increases apoptotic markers such as caspase-3/7 activity and PARP cleavage. In multiple myeloma cells, this compound treatment resulted in a marked increase in apoptosis rates compared to untreated controls .

- Gene Expression Modulation : Treatment with this compound alters the expression of genes related to cell cycle regulation and apoptosis. Specifically, it suppresses E2F target genes associated with cell proliferation .

Effects on Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating its efficacy in reducing cell viability and promoting apoptosis:

Case Studies

Several studies have demonstrated the clinical relevance of this compound:

- Multiple Myeloma : A study evaluated the effects of this compound on human myeloma cell lines (HMCL). Results showed that this compound effectively induced apoptosis in CD138+ plasma cells while sparing normal hematopoietic cells. The combination of this compound with lenalidomide exhibited synergistic effects, enhancing overall cytotoxicity against myeloma cells .

- Oral Squamous Cell Carcinoma (OSCC) : In vitro experiments with OSCC cell lines revealed that this compound significantly decreased cell survival in a dose-dependent manner. Additionally, it increased the number of apoptotic cells and activated caspases involved in the apoptotic pathway. In vivo studies using immunodeficient mice demonstrated that this compound could suppress tumor growth derived from OSCC cells .

- Hematological Malignancies : Research on leukemia models indicated that this compound inhibited proliferation in hematopoietic cell lines expressing BCR/ABL mutations. The compound was shown to reduce colony formation in CD34-positive cells derived from patients with chronic myeloid leukemia (CML) and lymphoma .

Propriétés

IUPAC Name |

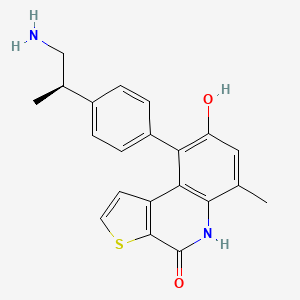

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is OTS514 and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] this compound binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []

Q3: How effective is this compound in preclinical models of cancer?

A3: Preclinical studies demonstrate potent anti-tumor activity of this compound in various cancer models. For instance, in multiple myeloma models, this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]

Q4: Has this compound shown efficacy in any specific genetic subtypes of cancers?

A4: Interestingly, research indicates that this compound exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] this compound treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.

Q5: Are there any biomarkers that can predict the efficacy of this compound?

A5: While specific biomarkers for predicting this compound efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to this compound treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.

Q6: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A6: Despite its promising preclinical activity, the clinical translation of this compound faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.

Q7: How does this compound compare to other TOPK inhibitors?

A7: While this compound is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between this compound and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.

Q8: What are the future directions for research on this compound?

A8: Future research on this compound should focus on:

- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]

- Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []

- Biomarker Development: Identifying and validating biomarkers that can predict response to this compound treatment, monitor treatment response, and identify potential adverse effects. []

- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of this compound to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.